![molecular formula C21H21N3O5 B2395100 2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-40-5](/img/structure/B2395100.png)
2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Description
The compound “2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction was carried out using sodium borohydride (NaBH4), a powerful reducing agent known for its selectivity .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows that they consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Scientific Research Applications
Structural and Interaction Studies
Research on quinoline derivatives demonstrates their significance in structural and molecular interaction studies. For example, quinoline-based amides have been investigated for their spatial orientations and interactions with anions, showcasing the importance of these compounds in understanding molecular geometry and assembly mechanisms. These studies reveal that the amide derivatives can adopt specific spatial configurations facilitating the formation of complex structures through weak interactions, such as C–H⋯π and C–H⋯O bonds, leading to the development of materials with channel-like structures or specific geometries (Kalita, Baruah, 2010).
Chemosensors
The development of chemosensors utilizing quinoline moieties underscores their potential in environmental and biological monitoring. A study highlighted the synthesis of a quinoline-based "off–on fluorescence type" chemosensor for Zn2+ detection. This chemosensor, featuring quinoline as the fluorophore, exhibited remarkable fluorescence enhancement upon Zn2+ binding in aqueous solutions. Its high sensitivity and reversibility make it a promising tool for monitoring Zn2+ concentrations in living cells and environmental samples, demonstrating the adaptability of quinoline derivatives in the design of sensitive and selective sensing devices (Park et al., 2015).
Antimicrobial and Antitubercular Agents
Quinoline derivatives have also been explored for their antimicrobial properties. Research into 2-(quinolin-4-yloxy)acetamides has identified them as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These studies have led to the identification of compounds with minimum inhibitory concentration (MIC) values in the submicromolar range, highlighting their potential as novel antitubercular agents. Such compounds have shown activity comparable to established drugs like rifampin and isoniazid in macrophage models of Mtb infection, offering promising avenues for tuberculosis treatment (Pissinate et al., 2016).
properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-4-2-15(3-5-16)23-11-14-8-13-9-18-19(29-7-6-28-18)10-17(13)24(21(14)26)12-20(22)25/h2-5,8-10,23H,6-7,11-12H2,1H3,(H2,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGOLDASARPPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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